

BAY-1316957: A Technical Guide to its Structure and Synthesis

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-1316957 is a potent and selective antagonist of the human prostaglandin E2 receptor subtype 4 (EP4-R).[1][2] This synthetic organic molecule has demonstrated excellent drug metabolism and pharmacokinetic properties, positioning it as a promising candidate for the treatment of endometriosis and associated pain.[1][2] This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of **BAY-1316957**.

Chemical Structure and Properties

The chemical structure of **BAY-1316957** is provided below, along with its key identifiers and physicochemical properties.



Identifier	Value
IUPAC Name	2-(9-Ethyl-6-methyl-9H-carbazol-3-yl)-1-(2-methoxyethyl)-4-methyl-1H-benzo[d]imidazole-5-carboxylic acid
Molecular Formula	C27H27N3O3
Molecular Weight	441.52 g/mol
CAS Number	1613264-40-6[1]

Structure:

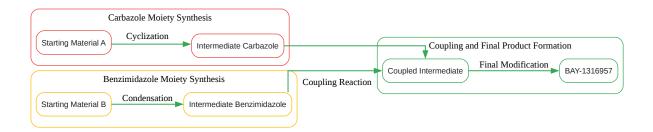
BAY-1316957 Chemical Structure

Synthesis of BAY-1316957

The synthesis of **BAY-1316957** involves a multi-step process as detailed in the key scientific literature. The general synthetic scheme is outlined below.

Synthetic Scheme Overview

The synthesis of **BAY-1316957** can be logically broken down into the formation of the carbazole and benzimidazole core structures, followed by their coupling and final modification.



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Caption: A high-level overview of the synthetic workflow for BAY-1316957.

Detailed Experimental Protocols

The following protocols are adapted from the primary literature and provide a general outline for the synthesis of **BAY-1316957**. Researchers should consult the original publication for specific reaction conditions and characterization data.

Step 1: Synthesis of the Carbazole Intermediate

The synthesis of the 9-ethyl-6-methyl-9H-carbazole-3-yl moiety typically begins with commercially available starting materials that undergo a series of reactions, including N-alkylation and functional group manipulations, to arrive at the desired substituted carbazole.

Step 2: Synthesis of the Benzimidazole Intermediate

The benzimidazole core is generally synthesized through the condensation of a substituted ophenylenediamine with a carboxylic acid or its derivative. For **BAY-1316957**, this involves the formation of the 1-(2-methoxyethyl)-4-methyl-1H-benzo[d]imidazole-5-carboxylic acid moiety.

Step 3: Coupling and Final Synthesis

The final step involves the coupling of the carbazole and benzimidazole intermediates, often through a palladium-catalyzed cross-coupling reaction, followed by any necessary deprotection or functional group modification steps to yield **BAY-1316957**.

Biological Activity and Pharmacokinetics

BAY-1316957 is a highly potent and selective antagonist of the human EP4 receptor. Its in-vitro and in-vivo pharmacological properties have been extensively characterized.

In-Vitro Activity

Parameter	Value	Species	Assay
IC50	15.3 nM[1]	Human	EP4 Receptor Binding Assay



Pharmacokinetic Profile

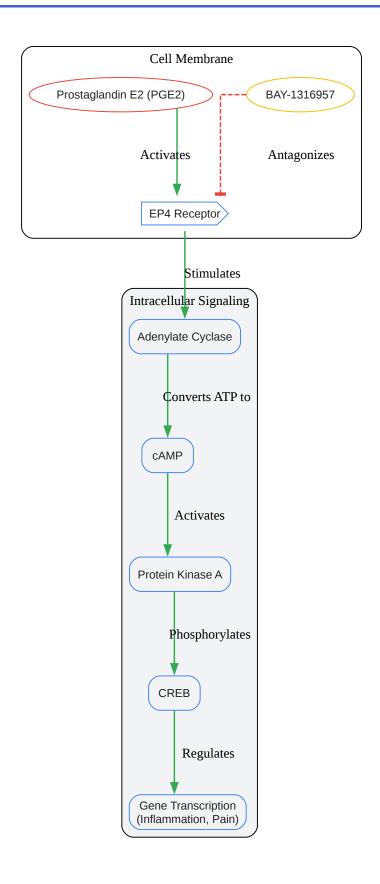
BAY-1316957 has demonstrated favorable pharmacokinetic properties in preclinical species, including high oral bioavailability.

Species	Clearance	Half-life	Oral Bioavailability (F%)
Wistar Rat	Low	Long	90%[3]

Mechanism of Action: EP4 Receptor Signaling Pathway

BAY-1316957 exerts its therapeutic effect by blocking the signaling of the EP4 receptor. The binding of the natural ligand, prostaglandin E2 (PGE2), to the EP4 receptor initiates a cascade of intracellular events. **BAY-1316957** competitively inhibits this binding, thereby attenuating the downstream signaling.





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Caption: The signaling pathway of the EP4 receptor and the antagonistic action of **BAY-1316957**.

Conclusion

BAY-1316957 is a well-characterized, potent, and selective EP4 receptor antagonist with a promising preclinical profile for the treatment of endometriosis. Its synthesis, while multistepped, is achievable through established synthetic methodologies. The data presented in this guide underscore the potential of **BAY-1316957** as a valuable therapeutic agent and a tool for further research into the role of the EP4 receptor in health and disease.

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